molecular formula C11H11F3O3 B1322539 4-Isopropoxy-3-(trifluoromethyl)benzoic acid CAS No. 213598-16-4

4-Isopropoxy-3-(trifluoromethyl)benzoic acid

Cat. No. B1322539
Key on ui cas rn: 213598-16-4
M. Wt: 248.2 g/mol
InChI Key: FMRZLMJTOCTKPU-UHFFFAOYSA-N
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Patent
US06245778B1

Procedure details

Methyl 3-bromo-4-iso-propyloxybenzoate (828 mg; 3.03 mmol) was dissolved in DMF (25 ml) and treated with potassium trifluoroacetate (922 mg; 6.06 mmol), copper (I) iodide (1.15 g; 6.06 mmol) and toluene (50 ml). The resulting mixture was heated at reflux for 1.5 h under Dean and Stark conditions with removal of ca 50 ml of distillate. The resulting mixture was heated at reflux for 18 h then cooled to room temperature, before being poured into a mixture of Et2O (100 ml) and HO (100 ml). The two-phase mixture was stirred at room temperature for 0.5 h then filtered through Celite. The two phases in the filtrate were separated, the aq. phase further extracted with Et2O (50 ml) and the organic extracts combined, washed with saturated, aq. Na2S2O3, H2O, saturated brine, dried (MgSO4) and evaporated to dryness under reduced pressure to give a brown oil. This brown oil was dissolved in MeOH (ca 20 ml) and treated with 2M aq. sodium hydroxide solution (2 ml; 4 mmol) and the resulting solution heated at reflux for 3h. The volatiles were removed under reduced pressure and the residue partitioned between EtOAc and H2O. The phases were separated, the aq. phase acidified to pH1 with 2M hydrochloric acid in the presence of EtOAc and the phases separated. The aq. phase was further extracted with EtOAc, the extracts combined, washed with H2O, saturated brine, dried (MgSO4) and evaporated to dryness underreduced pressure to give the title compound as a white solid. (671 mg; 89%).
Quantity
828 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
potassium trifluoroacetate
Quantity
922 mg
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
copper (I) iodide
Quantity
1.15 g
Type
catalyst
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[O:12][CH:13]([CH3:15])[CH3:14])[C:5]([O:7]C)=[O:6].[F:16][C:17]([F:22])([F:21])C([O-])=O.[K+].C1(C)C=CC=CC=1.[OH-].[Na+]>CN(C=O)C.CO.[Cu]I.CCOCC>[CH:13]([O:12][C:11]1[CH:10]=[CH:9][C:4]([C:5]([OH:7])=[O:6])=[CH:3][C:2]=1[C:17]([F:22])([F:21])[F:16])([CH3:15])[CH3:14] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
828 mg
Type
reactant
Smiles
BrC=1C=C(C(=O)OC)C=CC1OC(C)C
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
potassium trifluoroacetate
Quantity
922 mg
Type
reactant
Smiles
FC(C(=O)[O-])(F)F.[K+]
Name
Quantity
50 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
copper (I) iodide
Quantity
1.15 g
Type
catalyst
Smiles
[Cu]I
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The two-phase mixture was stirred at room temperature for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1.5 h under Dean and Stark conditions with removal of ca 50 ml of distillate
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 h
Duration
18 h
FILTRATION
Type
FILTRATION
Details
then filtered through Celite
CUSTOM
Type
CUSTOM
Details
The two phases in the filtrate were separated
EXTRACTION
Type
EXTRACTION
Details
the aq. phase further extracted with Et2O (50 ml)
WASH
Type
WASH
Details
washed with saturated, aq. Na2S2O3, H2O, saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a brown oil
TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The volatiles were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue partitioned between EtOAc and H2O
CUSTOM
Type
CUSTOM
Details
The phases were separated
CUSTOM
Type
CUSTOM
Details
the phases separated
EXTRACTION
Type
EXTRACTION
Details
The aq. phase was further extracted with EtOAc
WASH
Type
WASH
Details
washed with H2O, saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness underreduced pressure

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C(C)(C)OC1=C(C=C(C(=O)O)C=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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